molecular formula C11H9ClFN B1427807 4-Chloro-8-fluoro-2,3-dimethylquinoline CAS No. 1184365-73-8

4-Chloro-8-fluoro-2,3-dimethylquinoline

Cat. No. B1427807
CAS RN: 1184365-73-8
M. Wt: 209.65 g/mol
InChI Key: RAISIDMLUYCCFJ-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2,3-dimethylquinoline (CFDMQ) is an organic compound that belongs to the quinoline family of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CFDMQ is a colorless solid with a molecular formula of C9H8ClFN and a molecular weight of 186.6 g/mol. It is soluble in organic solvents such as ether, ethyl acetate, and chloroform.

Scientific Research Applications

Heteromeric Double Helix Formation

Research on chloro- and fluoro-substituted quinoline oligoamides, including structures similar to 4-Chloro-8-fluoro-2,3-dimethylquinoline, has uncovered their ability to assemble into double helical dimers in both solution and solid states. These compounds can undergo cross-hybridization with analogues to control the handedness of the double helices through chiral residues, showcasing potential applications in molecular engineering and design (Gan et al., 2010).

Anticancer and Antimicrobial Applications

A series of 4-aminoquinoline derivatives synthesized from chloro- and fluoro-substituted quinolines has been evaluated for cytotoxic effects on human breast tumor cell lines, indicating potential as anticancer agents. These compounds have shown efficacy against cancer cells, suggesting a promising foundation for developing new therapeutic agents (Zhang et al., 2007).

Antioxidative or Prooxidative Effects

Studies on 4-hydroxyquinoline derivatives, including those with chloro- and fluoro-substitutions, have investigated their effects against free-radical-initiated peroxidation, offering insights into their antioxidative or prooxidative roles. This research suggests potential applications in developing antioxidant drugs or studying the oxidative stress mechanisms (Liu et al., 2002).

Novel Antibacterial Agents

Research on fluoroquinolones, particularly those with chloro- and fluoro-substitutions, has highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in addressing antibiotic resistance and developing new antibacterial therapies (Kuramoto et al., 2003).

Enhanced Antifungal Activity

A study on 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives demonstrated good activity against Pyricularia oryzae, highlighting the role of such compounds in developing new fungicides. This research suggests the potential for agricultural applications in controlling fungal diseases (Cheng et al., 2019).

properties

IUPAC Name

4-chloro-8-fluoro-2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN/c1-6-7(2)14-11-8(10(6)12)4-3-5-9(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAISIDMLUYCCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=C1Cl)C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184365-73-8
Record name 4-chloro-8-fluoro-2,3-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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